molecular formula C10H13K2N5O10P2 B1149546 Adenosine 5'-diphosphate dipotassium salt CAS No. 114702-55-5

Adenosine 5'-diphosphate dipotassium salt

Cat. No.: B1149546
CAS No.: 114702-55-5
M. Wt: 503.381842
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-diphosphate dipotassium salt, also known as this compound, is a useful research compound. Its molecular formula is C10H13K2N5O10P2 and its molecular weight is 503.381842. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques

ADP is central to developing analytical methods for measuring adenine nucleotides in biological samples. For instance, a novel capillary electrophoresis method has been developed for ultra-fast detection of ADP, along with ATP and AMP, in red blood cells. This method achieves rapid separation with excellent reproducibility and analytical recovery, proving its applicability in measuring adenine nucleotides efficiently (Zinellu et al., 2010).

Structural Studies

The structural analysis of ADP and its analogs, such as adenosine hypodiphosphate (AhDP), enhances our understanding of their biochemical roles. Crystal structure analyses have provided insights into nucleotide self-assembly, which is crucial for understanding the interactions within biological systems (Otręba et al., 2018).

Cellular Metabolism

ADP's role in cellular metabolism and energy transfer is well-documented. For example, the activation of poly(adenosine 5'-diphosphate) ribose polymerase, which is triggered by ADP-related mechanisms, has been identified as a cause of metabolic dysfunction in critical illnesses, highlighting ADP's involvement in cellular energy balance (Liaudet, 2002).

Inhibition of Platelet Aggregation

ADP is instrumental in the study of platelet aggregation, where it acts as a mediator. The inhibition of platelet aggregation by human endothelial cells, mediated through the degradation of ADP, underscores its significance in understanding cardiovascular diseases and developing therapeutic strategies (Kawashima et al., 2000).

Flotation Separation in Mineral Processing

The use of ADP derivatives, such as adenosine 5'-triphosphate disodium salt (Na2ATP), has been explored in mineral processing, specifically in the flotation separation of minerals. This demonstrates ADP's versatility beyond biological systems, showing its application in eco-friendly depressant roles for mineral separation (Wang et al., 2021).

Reproductive System Regulation

Furthermore, ADP and its derivatives are involved in regulating various aspects of the reproductive system, including sperm capacitation and the regulation of smooth muscle activity in reproductive organs, showcasing its broad physiological relevance (Xing et al., 2017).

Mechanism of Action

Target of Action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide that primarily targets purinergic receptors, specifically P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, which is a key process in blood clotting .

Mode of Action

ADP interacts with its targets, the P2Y1 and P2Y12 receptors, to induce platelet activation . This interaction results in changes in the platelet shape and the release of certain substances that promote further platelet activation .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism. It is produced by the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases . It can be converted back to ATP by ATP synthases . This conversion is a critical part of cellular homeostasis, as ATP acts as the energy currency for cellular functions .

Pharmacokinetics

It is known that adp is soluble in water , which could potentially impact its bioavailability

Result of Action

The interaction of ADP with its targets leads to platelet activation, a key process in blood clotting . This can have significant effects at the molecular and cellular levels, including changes in platelet shape and the release of substances that promote further platelet activation .

Action Environment

The action of ADP can be influenced by various environmental factors. Moreover, the ATP content of microorganisms can vary widely depending on their metabolic activity . These factors could potentially influence the action, efficacy, and stability of ADP.

Safety and Hazards

Adenosine 5’-diphosphate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should not be released into the environment .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-diphosphate dipotassium salt is involved in several biochemical reactions. It interacts with enzymes such as ATP synthases and ATPases, which facilitate its conversion to ATP and AMP. This compound also interacts with purinergic receptors, including P2Y1 and P2Y12, which play a role in platelet activation and aggregation . Additionally, adenosine 5’-diphosphate dipotassium salt can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance .

Cellular Effects

Adenosine 5’-diphosphate dipotassium salt influences various cellular processes. It affects cell signaling pathways by activating purinergic receptors, leading to changes in intracellular calcium levels and subsequent cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, adenosine 5’-diphosphate dipotassium salt plays a role in cellular metabolism by participating in the synthesis and degradation of ATP, thereby influencing energy production and consumption .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate dipotassium salt involves its binding to specific receptors and enzymes. It activates purinergic receptors, leading to the activation of downstream signaling pathways that regulate various cellular functions . Additionally, this compound can inhibit or activate enzymes such as ATPases and ATP synthases, thereby modulating the levels of ATP and AMP within the cell . These interactions ultimately influence cellular energy homeostasis and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate dipotassium salt can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to the formation of AMP and other metabolites . Long-term studies have shown that adenosine 5’-diphosphate dipotassium salt can have sustained effects on cellular function, including changes in energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate dipotassium salt vary with different dosages in animal models. At low doses, this compound can enhance platelet activation and aggregation, while at higher doses, it may lead to adverse effects such as thrombosis and vascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which adenosine 5’-diphosphate dipotassium salt exerts its optimal effects without causing toxicity .

Metabolic Pathways

Adenosine 5’-diphosphate dipotassium salt is involved in several metabolic pathways. It is produced by the dephosphorylation of ATP by ATPases and can be converted back to ATP by ATP synthases . This compound also participates in the synthesis of AMP and other nucleotides, playing a crucial role in nucleotide metabolism and energy transfer within the cell .

Transport and Distribution

Within cells and tissues, adenosine 5’-diphosphate dipotassium salt is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in energy metabolism and other biochemical processes .

Subcellular Localization

Adenosine 5’-diphosphate dipotassium salt is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound plays a crucial role in oxidative phosphorylation and ATP synthesis, while in the cytoplasm, it participates in various metabolic processes .

Properties

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWWJFMCDGNKL-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13K2N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.